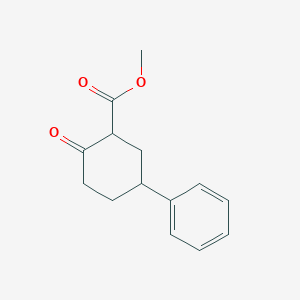
8-(6-Chloropyrimidin-4-ylamino)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is a compound that features a naphthalene ring substituted with an amino group linked to a chloropyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol typically involves the coupling of a naphthalen-2-ol derivative with a chloropyrimidine derivative. One common method is to start with naphthalen-2-ol and react it with 6-chloropyrimidine-4-amine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The naphthalen-2-ol moiety can be oxidized to form quinone derivatives.
Reduction: The chloropyrimidine moiety can be reduced to form amino derivatives.
Substitution: The chlorine atom in the chloropyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Quinone derivatives of naphthalen-2-ol.
Reduction: Amino derivatives of chloropyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential as an anticancer agent due to the presence of the pyrimidine moiety, which is known to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety may interact with nucleic acids or proteins, while the naphthalene moiety could contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-2-chloropyrimidin-4-ol: Similar in structure but lacks the naphthalene moiety.
2-aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents.
Uniqueness
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol is unique due to the combination of the naphthalene and chloropyrimidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H10ClN3O |
|---|---|
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
8-[(6-chloropyrimidin-4-yl)amino]naphthalen-2-ol |
InChI |
InChI=1S/C14H10ClN3O/c15-13-7-14(17-8-16-13)18-12-3-1-2-9-4-5-10(19)6-11(9)12/h1-8,19H,(H,16,17,18) |
InChI-Schlüssel |
YXLBJXHHVZQYAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



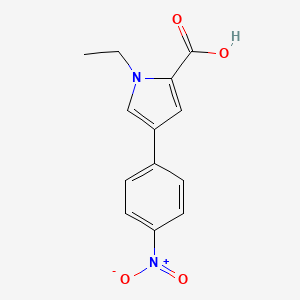

![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
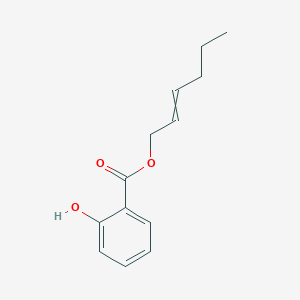

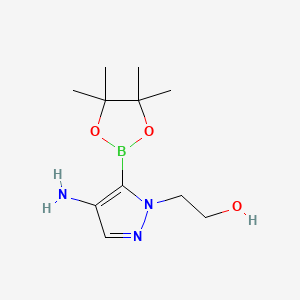
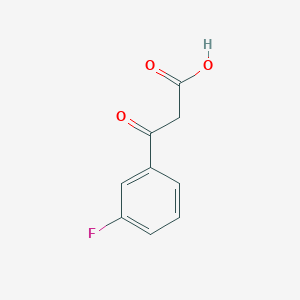
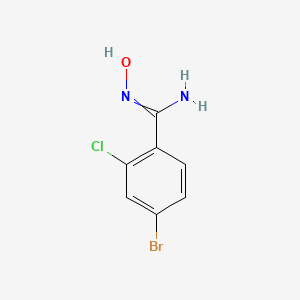
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
